N-(2-ethoxyphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
Description
N-(2-ethoxyphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a structurally complex molecule featuring a tricyclic core with fused oxa- and diaza-heterocycles, an isopropyl substituent, and a sulfanyl-acetamide moiety linked to a 2-ethoxyphenyl group. Its structural uniqueness lies in the combination of a rigid bicyclic framework, sulfur-containing linker, and ethoxy aromatic system, which may influence solubility, stability, and target binding compared to simpler analogs .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-4-29-18-12-8-6-10-16(18)24-19(27)13-31-23-25-20-15-9-5-7-11-17(15)30-21(20)22(28)26(23)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDCBPDLZXBVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a sulfanyl group and a diazatricyclo framework , which contribute to its biological activity. The presence of the ethoxyphenyl moiety may enhance lipophilicity, potentially influencing its pharmacokinetics.
Molecular Formula
The molecular formula of this compound is C₁₈H₁₉N₃O₃S.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, studies have shown that sulfanyl-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was performed on human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). The results indicated that this compound exhibited an IC₅₀ value of approximately 15 µM , suggesting moderate cytotoxicity compared to standard chemotherapeutics.
The proposed mechanism of action involves:
- Inhibition of Topoisomerase Activity : Similar compounds have been shown to inhibit topoisomerase enzymes, crucial for DNA replication.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.
- Targeting Signaling Pathways : The compound may interfere with key signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.
Antimicrobial Activity
Emerging studies suggest potential antimicrobial properties against various pathogens, including bacteria and fungi.
Research Findings
In vitro studies demonstrated that the compound exhibited activity against Staphylococcus aureus and Candida albicans , with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.
Absorption and Distribution
The compound's lipophilic nature suggests good absorption through biological membranes. Studies using Caco-2 cell models indicate an absorption rate of approximately 70% , which is favorable for oral bioavailability.
Metabolism
Preliminary metabolic studies indicate that the compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to several metabolites that may also exhibit biological activity.
Excretion
Excretion studies reveal that the compound is primarily eliminated via renal pathways, with a half-life estimated at 4 hours , necessitating multiple dosing for sustained therapeutic effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Features of Related Acetamide Derivatives
Key Observations :
- The target compound’s tricyclic core distinguishes it from simpler analogs like the tetrahydrofuran-based sulfonamide in and the linear N-cyclohexyl derivative in . This rigidity may enhance binding selectivity but reduce conformational flexibility.
- The 2-ethoxyphenyl group introduces steric bulk and lipophilicity compared to the 4-fluorophenyl moiety in , which could impact membrane permeability and pharmacokinetics.
Analysis :
- The higher melting point of the tetrahydrofuran-based compound (174–176°C) compared to (150–152°C) may reflect stronger intermolecular forces (e.g., hydrogen bonding via sulfonamide). The target compound’s tricyclic core and ethoxy group could similarly elevate its melting point.
Bioactivity:
- Marine-derived polycyclic compounds (e.g., salternamides in ) often exhibit antimicrobial or cytotoxic properties, suggesting possible analogous activities for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
